molecular formula C18H24N2O4 B12899885 N-[(1R)-1-(1-Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl]-L-leucine CAS No. 821780-06-7

N-[(1R)-1-(1-Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl]-L-leucine

Cat. No.: B12899885
CAS No.: 821780-06-7
M. Wt: 332.4 g/mol
InChI Key: CHGQSANDCPYGLU-GOEBONIOSA-N
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Description

(S)-2-((®-1-(Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl)amino)-4-methylpentanoic acid is a complex organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((®-1-(Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl)amino)-4-methylpentanoic acid typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves a free radical cyclization cascade to construct the benzofuran ring, followed by further reactions to introduce the dimethylamino and oxoethyl groups . Reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((®-1-(Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl)amino)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(S)-2-((®-1-(Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl)amino)-4-methylpentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in treating viral infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((®-1-(Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.

    Other benzofuran derivatives: Share the benzofuran core but differ in functional groups attached.

Uniqueness

(S)-2-((®-1-(Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl)amino)-4-methylpentanoic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties.

Properties

CAS No.

821780-06-7

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

(2S)-2-[[(1R)-1-(1-benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C18H24N2O4/c1-11(2)9-14(18(22)23)19-16(17(21)20(3)4)13-5-6-15-12(10-13)7-8-24-15/h5-8,10-11,14,16,19H,9H2,1-4H3,(H,22,23)/t14-,16+/m0/s1

InChI Key

CHGQSANDCPYGLU-GOEBONIOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N[C@H](C1=CC2=C(C=C1)OC=C2)C(=O)N(C)C

Canonical SMILES

CC(C)CC(C(=O)O)NC(C1=CC2=C(C=C1)OC=C2)C(=O)N(C)C

Origin of Product

United States

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